(S,S,R,R)-Orlistat is a potent lipase inhibitor primarily used for weight management and obesity treatment. It functions by inhibiting the enzyme pancreatic lipase, which is responsible for the breakdown of dietary fats in the gastrointestinal tract. This inhibition prevents the absorption of fats, leading to reduced caloric intake. Orlistat is marketed under the brand name Xenical and is also available in an over-the-counter formulation known as Alli.
Orlistat was originally developed by researchers at the pharmaceutical company Roche in the 1990s and has since been extensively studied for its efficacy and safety in weight management. The compound is derived from a natural product, lipstatin, which is produced by the bacterium Streptomyces toxytricini.
(S,S,R,R)-Orlistat belongs to the class of drugs known as lipase inhibitors. It is classified under the Anatomical Therapeutic Chemical (ATC) classification system as A08AB01, indicating its use in anti-obesity treatments.
The synthesis of (S,S,R,R)-Orlistat involves a multi-step process that ensures the production of the desired stereoisomer with high purity. The most common method used for its synthesis is a stereoselective route known as the dihydropyrone synthesis.
The detailed synthesis can be outlined as follows:
(S,S,R,R)-Orlistat has a complex molecular structure characterized by multiple chiral centers.
(S,S,R,R)-Orlistat undergoes various chemical reactions during its synthesis and metabolic processes.
The mechanism by which (S,S,R,R)-Orlistat exerts its effects involves specific interactions with digestive enzymes.
(S,S,R,R)-Orlistat exhibits distinct physical and chemical properties that influence its formulation and efficacy.
(S,S,R,R)-Orlistat has several important applications in both clinical and research settings.
(S,S,R,R)-Orlistat (CAS 111466-62-7) is a stereoisomer of tetrahydrolipstatin (THL) with the systematic name N-Formyl-L-leucine (1S)-1-[[(2R,3R)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester. Its molecular formula is C₂₉H₅₃NO₅ (molecular weight: 495.73 g/mol) [7] [10]. The compound features four chiral centers, each with defined R or S configurations:
The β-lactone core is the pharmacophoric element enabling covalent inhibition of esterases. The stereochemistry at C3 (Cβ) is particularly critical; inversion to R (as in the diastereomer (S,S,R,S)-Orlistat) drastically reduces enzymatic inhibitory activity due to steric clashes in the target’s active site [3] [5]. X-ray crystallographic studies confirm that the (2R,3R) configuration of the β-lactone ring permits optimal nucleophilic attack by serine residues in lipases, forming a stable acyl-enzyme intermediate [3].
Table 1: Stereochemical Configuration of (S,S,R,R)-Orlistat
Chiral Center | Position | Configuration | Role in Bioactivity |
---|---|---|---|
C2 | β-Lactone ring | R | Stabilizes transition state |
C3 | β-Lactone ring | R | Directs nucleophilic attack by serine |
Cα | Alkyl sidechain | S | Anchors hydrophobic interactions |
Cδ | Leucine residue | S | Modulates solubility & binding affinity |
(S,S,R,R)-Orlistat exhibits distinct physicochemical behaviors compared to other stereoisomers, directly impacting solubility and bioactivity:
Table 3: Comparative Physicochemical and Biological Properties of Orlistat Diastereomers
Stereoisomer | Configuration (C2,C3,Cα,Cδ) | Log P | Aqueous Solubility | PPL IC₅₀ (nM) | FASN Inhibition |
---|---|---|---|---|---|
(S,S,S,S)-Orlistat (THL) | S,S,S,S | 7.1 | 0.04 µg/mL | 4.0 ± 1.3 | ++++ |
(S,S,R,R)-Orlistat | R,R,S,S | 7.2 | 0.03 µg/mL | 20.0 ± 7.2 | ++ |
(R,R,S,S)-Orlistat | S,S,R,R | 7.2 | 0.05 µg/mL | 14.7 ± 2.9 | +++ |
(R,S,S,S)-Orlistat | S,S,S,R | 6.8 | 0.10 µg/mL | >900 | + |
FASN Inhibition: ++++ (most potent) to + (least potent) based on biochemical assays in [3] [5]
The extended hydrophobic chains (hexyl + tridecyl) dominate the physicochemical profile, overshadowing minor variations from stereochemistry. However, the (2R,3R)-lactone configuration uniquely enables 18F-FDG uptake in tumor cells, a property leveraged in metabolic studies of sorafenib-resistant cancers [8].